molecular formula C11H10O2 B13505955 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one

Cat. No.: B13505955
M. Wt: 174.20 g/mol
InChI Key: HEEGXDTUCOZEPS-UHFFFAOYSA-N
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Description

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is an organic compound with a unique structure that includes an ethynyl group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethynyl-4-methoxybenzaldehyde.

    Reaction with Acetyl Chloride: The aldehyde is reacted with acetyl chloride in the presence of a base such as pyridine to form the corresponding acetophenone derivative.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nucleophilic addition.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., Grignard reagents) are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)ethan-1-one: Lacks the ethynyl group, making it less reactive in certain substitution reactions.

    1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains an additional methoxy group, which can influence its reactivity and biological activity.

    1-(3,4,5-Trimethoxyphenyl)ethan-1-one: Has three methoxy groups, further altering its chemical and biological properties.

Uniqueness

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is unique due to the presence of both an ethynyl and a methoxy group on the phenyl ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-(3-ethynyl-4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H10O2/c1-4-9-7-10(8(2)12)5-6-11(9)13-3/h1,5-7H,2-3H3

InChI Key

HEEGXDTUCOZEPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C#C

Origin of Product

United States

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